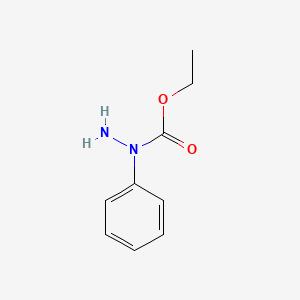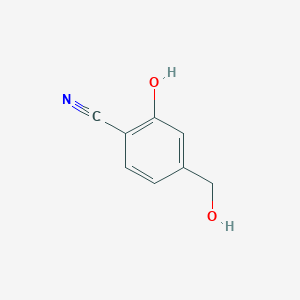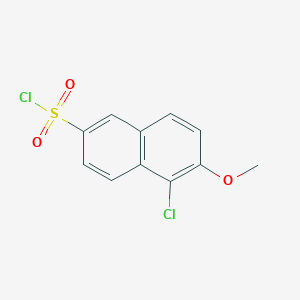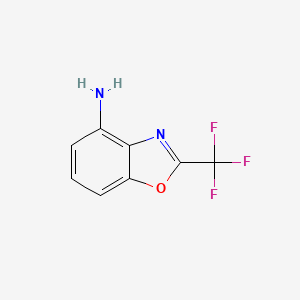
2-(Trifluorométhyl)-1,3-benzoxazol-4-amine
Vue d'ensemble
Description
Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group is highly electron-withdrawing, which can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically similar to a hydrogen atom but has the largest electronegativity .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, regioselective trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group. This group is highly electron-withdrawing, which can affect the compound’s reactivity, stability, and other properties .Applications De Recherche Scientifique
Construction de la topologie moléculaire
Le groupe trifluorométhyle est connu pour participer à la formation de carrés moléculaires homométalliques et hétérométalliques, qui sont essentiels dans la construction de topologies moléculaires complexes. Cela suggère que “2-(Trifluorométhyl)-1,3-benzoxazol-4-amine” pourrait potentiellement être utilisé dans la création de structures moléculaires complexes en raison de sa composante trifluorométhyle .
Recherche pharmaceutique
Des composés contenant le groupe trifluorométhyle ont été utilisés dans la recherche pharmaceutique, en particulier comme antagonistes des récepteurs pour les neurotransmetteurs tels que le peptide apparenté au gène de la calcitonine (CGRP), qui est impliqué dans la sensibilité à la douleur des vaisseaux sanguins méningés et de la dure-mère . Cela implique que “this compound” peut avoir des applications dans le développement de nouveaux médicaments pour la gestion de la douleur.
Impression moléculaire
La nature acide des composés contenant le groupe trifluorométhyle les rend adaptés comme monomères fonctionnels pour l’impression moléculaire, par exemple pour la nicotine . Par conséquent, “this compound” pourrait être utilisé dans des processus d’impression moléculaire pour créer des sites de liaison hautement sélectifs pour des molécules spécifiques.
Applications de recherche avancées
Des articles de fond dans des revues scientifiques indiquent que les composés contenant le groupe trifluorométhyle sont à la pointe de la recherche avancée en raison de leur potentiel important pour un impact élevé dans divers domaines . Cela montre que “this compound” est un candidat pour des applications de recherche de pointe.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in maintaining genomic stability and DNA repair, making it a potential target for anticancer agents .
Mode of Action
It’s worth noting that the trifluoromethyl group in similar compounds has been found to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that fluorinated compounds significantly affect pharmaceutical growth and are involved in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with enhanced metabolic stability .
Result of Action
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structurally similar, have shown excellent inhibitory activity against different cancer cell lines .
Action Environment
It’s known that the stability of fluorinated drugs is influenced by the strength of the carbon-fluorine bond, making them likely to be recalcitrant in the environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXORYKCMDPURQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287731 | |
| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573759-05-4 | |
| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573759-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1647226.png)



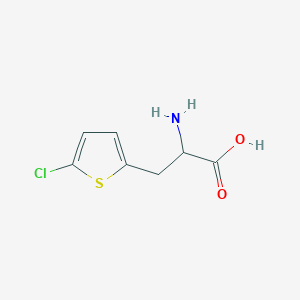

![6-[(Dimethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B1647251.png)
